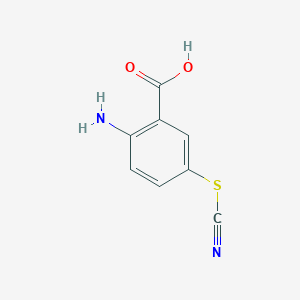

2-Amino-5-thiocyanatobenzoic acid

Vue d'ensemble

Description

2-Amino-5-thiocyanatobenzoic acid is an organic compound that features both amino and thiocyanate functional groups attached to a benzoic acid core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-thiocyanatobenzoic acid typically involves the reaction of substituted anilines with potassium thiocyanate in the presence of a catalyst. One efficient method employs nano-BF3/SiO2 as a reusable heterogeneous catalyst under mild conditions . This method yields high to excellent results and is characterized by short reaction times.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of eco-friendly and reusable catalysts like nano-BF3/SiO2 is preferred to ensure sustainability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-5-thiocyanatobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Elimination Reactions: The thiocyanate group can be eliminated to form dehydroalanine.

Common Reagents and Conditions:

Substitution: Reagents like nucleophiles (e.g., amines, alcohols) under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Elimination: Conditions that promote E2 elimination, such as the presence of a base.

Major Products:

Substitution: Products vary depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound.

Elimination: Dehydroalanine and other related products.

Applications De Recherche Scientifique

Protein Modification and Cleavage

Cyanylation of Cysteine Residues

NTCB is widely employed to convert thiol groups in proteins into S-cyano derivatives. This modification is critical for studying protein structure and function, allowing researchers to investigate the roles of cysteine residues in various biological processes. For instance, a study demonstrated that NTCB could effectively cyanylate and cleave cysteine residues in proteins, facilitating the generation of specific peptide fragments necessary for further analysis .

Case Study: Peptide Synthesis

In a notable application, NTCB was used to synthesize biologically active recombinant peptides through a cyanylation reaction. This method has implications for developing peptide-based pharmaceuticals, highlighting NTCB's role in advancing therapeutic protein engineering .

Structural Biology Insights

Studying Protein Misfolding Diseases

NTCB has been utilized in research focusing on prion proteins, which are implicated in neurodegenerative diseases. By employing NTCB in limited proteolysis and mass spectrometry studies, researchers gained insights into the structural constraints of scrapie prion proteins. This work is pivotal for understanding misfolding mechanisms and developing potential therapeutic strategies .

Functional Topography of Enzymes

Another significant application involves using NTCB to label enzymes selectively. In one study, the compound was used to investigate the functional topography of catalytic centers in enzymes, providing valuable data on enzyme mechanisms and interactions .

Optimization of Reaction Conditions

Improving Cleavage Efficiency

Research has shown that the cleavage efficiency of cysteine residues using NTCB can be affected by various factors, including reaction conditions and the presence of nucleophiles. A study identified alternative products formed during the cleavage process and proposed methods to optimize these reactions by minimizing side reactions such as carbamylation of lysine residues .

| Parameter | Effect on Reaction |

|---|---|

| Temperature | Higher temperatures can enhance cleavage rates |

| Nucleophiles Used | Stronger nucleophiles improve cleavage efficiency |

| pH Levels | Optimal pH (around 7) enhances reaction outcomes |

Applications in Automated Sequencing

NTCB's ability to cleave cysteine-containing peptides has also been explored in automated sequencing techniques. The selective reaction with thiol-containing proteins allows for the generation of free alpha-amino groups necessary for sequencing applications . This capability positions NTCB as a valuable reagent in proteomics.

Mécanisme D'action

The mechanism of action of 2-amino-5-thiocyanatobenzoic acid involves its ability to modify cysteine residues in proteins. The thiocyanate group selectively reacts with cysteine to form S-cyano-cysteine, which can then undergo elimination to generate dehydroalanine . This modification can alter the protein’s function and is useful for studying protein pathways and post-translational modifications.

Comparaison Avec Des Composés Similaires

2-Nitro-5-thiocyanatobenzoic acid: Similar in structure but contains a nitro group instead of an amino group.

2-Aminothiazole-based Compounds: Share the amino-thiazole scaffold and exhibit various biological activities.

Uniqueness: 2-Amino-5-thiocyanatobenzoic acid is unique due to its specific reactivity with cysteine residues, making it a valuable tool in protein chemistry and biochemistry. Its ability to form dehydroalanine through elimination reactions sets it apart from other similar compounds .

Activité Biologique

2-Amino-5-thiocyanatobenzoic acid, also known as 2-nitro-5-thiocyanatobenzoic acid (NTCB), is a compound widely studied for its biological activity, particularly in the context of protein modification and enzyme interactions. This article aims to provide a comprehensive overview of the biological activities associated with NTCB, supported by case studies, research findings, and data tables.

NTCB is a thiocyanate derivative of benzoic acid that acts as a reagent for modifying thiol groups in proteins. The primary mechanism involves the cyanylation of cysteine residues, converting them into S-cyano derivatives. This reaction is crucial for studying protein structure and function due to its selective targeting of thiol groups.

Reaction Overview

The cyanylation process can be summarized as follows:

- Cysteine Modification : NTCB reacts with cysteine residues in proteins to form S-cyano-cysteine.

- Cleavage : Following cyanylation, proteins can undergo cleavage at the modified cysteine sites, facilitating the analysis of peptide sequences.

Protein Modification

Research has demonstrated that NTCB effectively modifies cysteine residues in proteins, which can lead to significant changes in protein behavior and interactions. For instance, studies have shown that the presence of NTCB alters the stability and solubility of proteins in solution, impacting their biological functions .

Enzyme Interactions

NTCB's ability to modify cysteine residues has been exploited in various enzymatic studies. For example, it has been used to investigate enzyme mechanisms by selectively blocking active sites or altering substrate binding .

Case Study 1: Cyanylation Efficiency

A study focused on optimizing the conditions for NTCB-mediated cyanylation revealed that varying solvent compositions significantly impacted reaction yields. The addition of organic solvents like DMSO was found to reduce hydrolysis products but also decreased overall yield due to incomplete reactions .

| Solvent Composition | Yield (%) | Observations |

|---|---|---|

| 100% Water | 85 | Complete conversion observed |

| 50% DMSO / 50% Water | 65 | Decreased hydrolysis but lower yield |

| 100% DMSO | 40 | Poor protein solubility and yield |

Case Study 2: Enzymatic Activity Assay

In another study, NTCB was utilized to investigate the activity of UDP-galactofuranose transporters in Aspergillus niger. The modification of cysteine residues by NTCB allowed researchers to delineate functional roles of specific amino acids within the transporter proteins .

Research Findings

- Selective Modification : NTCB has been shown to selectively modify thiol groups without affecting other amino acids, making it a valuable tool for biochemical assays .

- Alternative Products : Research indicates that side reactions can occur during NTCB treatment, leading to alternative products such as mixed disulfides and carbamylated lysine derivatives. These findings highlight the need for careful optimization when using NTCB in experimental setups .

- Impact on Protein Function : Modifications induced by NTCB can significantly alter protein conformation and activity, suggesting potential applications in drug design and therapeutic interventions where modulation of protein function is desired .

Propriétés

IUPAC Name |

2-amino-5-thiocyanatobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c9-4-13-5-1-2-7(10)6(3-5)8(11)12/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZLDUMRHQGVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC#N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383658 | |

| Record name | 2-amino-5-thiocyanatobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24849-77-2 | |

| Record name | 2-amino-5-thiocyanatobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.